molecular formula C14H25NO2 B5132998 4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine

4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine

Cat. No.: B5132998
M. Wt: 239.35 g/mol
InChI Key: FOZKROVXQWFXRL-UHFFFAOYSA-N
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Description

4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine is a chemical compound with a complex structure that includes a morpholine ring and an alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Alkyne Chain: The alkyne chain can be synthesized through a series of reactions involving alkylation and deprotonation steps. For example, starting from 2-methylpropan-2-ol, the hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution to introduce the alkyne functionality.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction. The alkyne chain is reacted with morpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of carbonyl-containing products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the alkyne chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-13(17-14(2,3)4)7-5-6-8-15-9-11-16-12-10-15/h13H,7-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZKROVXQWFXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCOCC1)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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